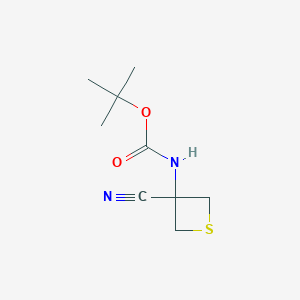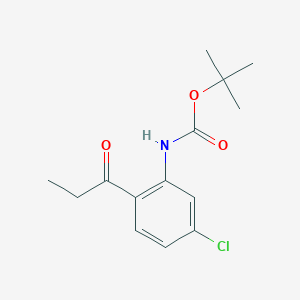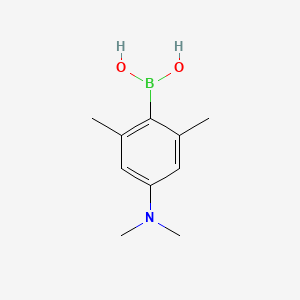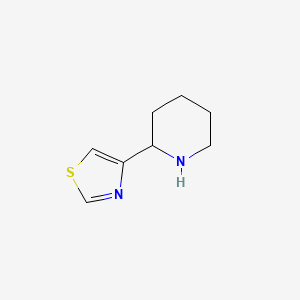
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a thiopyrylium core, substituted with dimethylaminophenyl and diphenyl groups, and paired with a hexafluorophosphate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate typically involves the reaction of 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium chloride with hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium chloride in an appropriate solvent.
- Adding hexafluorophosphoric acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the reaction to proceed.
- Isolating the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiopyrylium derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in electron transfer reactions, interact with biological macromolecules, and modulate biochemical pathways. Specific molecular targets may include enzymes, receptors, and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyldiphenylphosphine: A related compound with similar structural features but different chemical properties.
4-Dimethylaminophenyl isothiocyanate: Another compound with a dimethylaminophenyl group, used in different applications.
Uniqueness
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate is unique due to its specific combination of functional groups and counterion, which confer distinct chemical reactivity and applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its versatility and importance.
Properties
CAS No. |
33034-18-3 |
|---|---|
Molecular Formula |
C25H22F6NPS |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
[4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C25H22NS.F6P/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;1-7(2,3,4,5)6/h3-18H,1-2H3;/q+1;-1 |
InChI Key |
RUQAOLSMSHPYDN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trifluoromethyl)phenyl]thiophene](/img/structure/B12845988.png)




![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)

![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)



![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)


